molecular formula C10H14N2O3 B14873414 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid

2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid

Cat. No.: B14873414
M. Wt: 210.23 g/mol
InChI Key: RPXREWSVFLABQG-UHFFFAOYSA-N
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Description

2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid is a compound that features a pyrrolidine ring attached to a furan ring, with an amino group and an acetic acid moiety. This compound is of interest due to its unique structure, which combines heterocyclic rings with functional groups that can participate in various chemical reactions. The presence of the pyrrolidine ring is particularly noteworthy, as it is a common scaffold in medicinal chemistry for the development of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid typically involves the construction of the furan and pyrrolidine rings followed by their coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of amides, esters, and other functionalized derivatives .

Scientific Research Applications

2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the furan ring can participate in various chemical interactions. The amino and acetic acid groups can also contribute to the compound’s overall activity by forming hydrogen bonds and ionic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid is unique due to the combination of the pyrrolidine and furan rings, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-2-(5-pyrrolidin-1-ylfuran-2-yl)acetic acid

InChI

InChI=1S/C10H14N2O3/c11-9(10(13)14)7-3-4-8(15-7)12-5-1-2-6-12/h3-4,9H,1-2,5-6,11H2,(H,13,14)

InChI Key

RPXREWSVFLABQG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C(C(=O)O)N

Origin of Product

United States

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